Isopropyl 3-phenylpropionate CAS number 22767-95-9
Isopropyl 3-phenylpropionate CAS number 22767-95-9
An In-depth Technical Guide to Isopropyl 3-phenylpropionate (CAS: 22767-95-9)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Isopropyl 3-phenylpropionate (CAS No. 22767-95-9), a significant ester molecule with applications in chemical synthesis and as a potential intermediate in pharmaceutical development. This document delves into its physicochemical properties, detailed synthesis methodologies with mechanistic insights, robust analytical characterization techniques, and essential safety and handling protocols. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective application in a laboratory setting.
Introduction and Chemical Identity
Isopropyl 3-phenylpropionate, also known by its IUPAC name propan-2-yl 3-phenylpropanoate, is the isopropyl ester of 3-phenylpropionic acid.[1] Structurally, it comprises a benzene ring attached to a propionate backbone, with the carboxyl group esterified by an isopropyl alcohol moiety. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential biological interactions. While its direct therapeutic applications are not extensively documented, its role as a versatile chemical intermediate is of significant interest. The ester functional group can be readily modified, making it a valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs). For instance, the related 3-phenylpropanamide scaffold is a known precursor for selective norepinephrine or serotonin reuptake inhibitors.[2]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters dictate suitable solvents for reactions, purification strategies, and storage conditions. The key properties of Isopropyl 3-phenylpropionate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22767-95-9 | [1][3][4] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |
| Molecular Weight | 192.25 g/mol | [1][3] |
| IUPAC Name | propan-2-yl 3-phenylpropanoate | [1] |
| Synonyms | Isopropyl 3-phenylpropanoate, Benzenepropanoic acid, 1-methylethyl ester | [1][5][6] |
| Boiling Point | 258.5°C at 760 mmHg | [5][6] |
| Density | 1.0 g/cm³ | [5][6] |
| Flash Point | 102°C | [5][6] |
| Refractive Index | 1.495 | [5][6] |
| SMILES | CC(C)OC(=O)CCC1=CC=CC=C1 | [1] |
Synthesis Methodologies: Pathways and Mechanistic Rationale
The synthesis of Isopropyl 3-phenylpropionate can be accomplished through several established organic chemistry routes. The choice of method often depends on factors such as available starting materials, desired yield, scalability, and sensitivity of the reagents.
Fischer-Speier Esterification
This is the most classical and direct approach, involving the acid-catalyzed reaction between 3-phenylpropionic acid and isopropanol.[7][8]
Causality: The reaction's success hinges on two key principles. First, the acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid.[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of isopropanol. Second, as an equilibrium process, the reaction must be driven toward the product side.[10] This is typically achieved by using an excess of one reactant (usually the less expensive alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[8][9]
Experimental Protocol: Fischer-Speier Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-phenylpropionic acid (1.0 eq), isopropanol (3.0-5.0 eq), and a non-polar solvent such as toluene to fill the trap.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium forward.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 4-10 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Isopropyl 3-phenylpropionate.
Caption: DCC Coupling Experimental Workflow.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized Isopropyl 3-phenylpropionate. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a multiplet in the aromatic region (~7.2-7.4 ppm) for the phenyl protons, two triplets for the adjacent methylene groups (-CH₂-CH₂-) of the propionate chain (~2.6 and ~2.9 ppm), a septet for the isopropyl methine proton (-CH(CH₃)₂) (~5.0 ppm), and a doublet for the six equivalent isopropyl methyl protons (-(CH₃)₂) (~1.2 ppm).
-
¹³C NMR: The carbon spectrum will corroborate the structure, showing a signal for the ester carbonyl carbon (~173 ppm), multiple signals for the aromatic carbons (~126-141 ppm), and distinct signals for the aliphatic carbons of the propionate and isopropyl groups. [1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most characteristic absorption will be a strong C=O stretching band for the ester group, typically appearing around 1730-1740 cm⁻¹. Other expected signals include C-H stretches for the aromatic and aliphatic portions and C-O stretching bands. [1]
-
Mass Spectrometry (MS):
-
GC-MS: This is a powerful tool for both separation and identification. The mass spectrum should show the molecular ion peak (M⁺) at an m/z of 192, corresponding to the molecular weight of the compound. [1] * Fragmentation Pattern: Key fragments observed in the mass spectrum provide structural confirmation. Common fragments for this molecule include a peak at m/z 91 (the tropylium ion, characteristic of a benzyl group), m/z 104 (styrene radical cation), and m/z 150 (loss of the isopropoxy group). [1]
-
Chromatographic Methods
-
Gas Chromatography (GC): Due to its volatility, Isopropyl 3-phenylpropionate is well-suited for GC analysis. It can be used to determine purity by measuring the area percentage of the main peak and to monitor reaction progress. The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats Retention Index of 1385 for this compound. [1]* High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for assessing purity and quantifying the compound, particularly if thermal degradation is a concern. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a typical starting point for method development. [11][12]
Applications in Drug Discovery and Development
While Isopropyl 3-phenylpropionate is not an active drug itself, its value lies in its role as a chemical intermediate and a potential prodrug moiety.
-
Synthetic Intermediate: The ester functionality is a versatile handle for further chemical transformations. It can be hydrolyzed back to the carboxylic acid, reduced to the corresponding primary alcohol (3-phenyl-1-propanol), or converted to an amide via aminolysis. This versatility allows it to be a key starting material for building more complex molecular architectures that may possess biological activity.
-
Prodrug Strategy: Esters are one of the most common functional groups used in prodrug design. [13]A carboxylic acid group in a parent drug molecule is often esterified to improve its pharmacokinetic properties, such as increasing lipophilicity to enhance membrane permeability and oral absorption. In a biological system, ubiquitous esterase enzymes would cleave the isopropyl ester, releasing the active carboxylic acid-containing drug in vivo. Therefore, Isopropyl 3-phenylpropionate could serve as a model compound for studying esterase-mediated hydrolysis or as a fragment in the design of novel prodrugs.
Safety, Handling, and Storage
Adherence to proper laboratory safety protocols is paramount when working with any chemical substance. While specific toxicity data for Isopropyl 3-phenylpropionate is limited, general precautions for handling organic esters should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [14][15]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [14]Keep away from heat, sparks, and open flames. [16]All equipment used for handling should be properly grounded to prevent static discharge. [17]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [15][18]* Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). [17]Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal according to local regulations. [17][18]* First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water. [15] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [15] * Ingestion: If swallowed, rinse mouth and seek immediate medical attention. [15] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [15]
-
Conclusion
Isopropyl 3-phenylpropionate (CAS: 22767-95-9) is a well-defined chemical entity with established synthesis and characterization protocols. Its primary value to the scientific community, particularly in drug development, is its function as a versatile synthetic intermediate and its potential as a structural motif in prodrug design. This guide has provided the core technical information required for its synthesis, analysis, and safe handling, offering a solid foundation for researchers to incorporate this compound into their discovery and development workflows.
References
-
PrepChem. (n.d.). Synthesis of isopropyl 3-phenylpropionate. Retrieved from PrepChem.com. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropyl 3-phenylpropionate. PubChem Compound Database. Retrieved from NIH. URL: [Link]
-
National Institute of Technology and Evaluation. (n.d.). 3-1730 - NITE. Retrieved from NITE. URL: [Link]
-
LookChem. (n.d.). Cas 22767-95-9, propan-2-yl 3-phenylpropanoate. Retrieved from LookChem.com. URL: [Link]
-
ResearchGate. (n.d.). Synthesis of isopropyl 2-cyano-3-(R-phenyl)-2-propenoates where R is.... Retrieved from ResearchGate. URL: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia.org. URL: [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from OrgSyn.org. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic-Chemistry.org. URL: [Link]
-
Synerzine. (2018). Isopropyl propionate Safety Data Sheet. Retrieved from Synerzine.com. URL: [Link]
-
ChemEurope.com. (n.d.). Fischer esterification. Retrieved from ChemEurope.com. URL: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from MasterOrganicChemistry.com. URL: [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Retrieved from OAText.com. URL: [Link]
-
Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. URL: [Link]
Sources
- 1. Isopropyl 3-phenylpropionate | C12H16O2 | CID 347496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. isopropyl 3-phenylpropanoate CAS#: 22767-95-9 [chemicalbook.com]
- 4. J-CHECK(English) [nite.go.jp]
- 5. echemi.com [echemi.com]
- 6. Cas 22767-95-9,propan-2-yl 3-phenylpropanoate | lookchem [lookchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer_esterification [chemeurope.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. oatext.com [oatext.com]
- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. synerzine.com [synerzine.com]
- 17. ISOPROPYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. chemicalbook.com [chemicalbook.com]
